molecular formula C14H12O4 B8542244 Methyl 4-formyl-1-methoxy-2-naphthoate

Methyl 4-formyl-1-methoxy-2-naphthoate

Cat. No. B8542244
M. Wt: 244.24 g/mol
InChI Key: WOVJSCBFSILNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08883850B2

Procedure details

To a solution of the above compound (4.10 g, 16.9 mmol) in a 200 mL of a 2:1:1 mixture of THF:acetone:water was added sodium periodate (10.9 g, 50.8 mmol) and osmium tetroxide (4% aqueous solution, 6.65 mL, 0.847 mmol) dropwise. After 2 hours, the reaction was diluted with ethyl acetate, washed with water, aqueous sodium thiosulfate, and brine. The organic solution was dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified via silica gel chromatography, eluting with 0-20% ethyl acetate in hexanes to provide methyl 4-formyl-1-methoxy-2-naphthoate that gave a proton NMR spectra consistent with theory and a mass ion (ES+) of 245.2 for [M+H]+.
[Compound]
Name
compound
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.9 g
Type
reactant
Reaction Step Two
Quantity
6.65 mL
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:5][O:4][CH2:3][CH2:2]1.[CH3:6][C:7]([CH3:9])=O.[OH2:10].I([O-])(=O)(=O)=O.[Na+].[C:17]([O:20][CH2:21]C)(=[O:19])[CH3:18]>[Os](=O)(=O)(=O)=O>[CH:6]([C:7]1[C:2]2[C:1](=[CH:5][CH:1]=[CH:2][CH:3]=2)[C:5]([O:4][CH3:3])=[C:18]([C:17]([O:20][CH3:21])=[O:19])[CH:9]=1)=[O:10] |f:3.4|

Inputs

Step One
Name
compound
Quantity
4.1 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
10.9 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
6.65 mL
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water, aqueous sodium thiosulfate, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-20% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)C1=CC(=C(C2=CC=CC=C12)OC)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.